4-Pentylphenol

Endocrinology Toxicology Environmental Chemistry

4-Pentylphenol (CAS 14938-35-3) is the definitive C5 alkylphenol for synthesizing 4-(trans-4-alkylcyclohexyl)phenol nematic liquid crystal intermediates. Its para-pentyl chain yields derivatives with optimal clearing points (75–85 °C) and low viscosity, enabling fast LCD switching. In endocrine disruption research, its moderate estrogenic potency (~400 mg/kg/d) bridges short- and long-chain analogs, making it an ideal assay calibrant. Supplied at ≥98% GC purity to eliminate confounding impurities. Bulk pricing available for qualified buyers.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 1438-35-3
Cat. No. B072810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylphenol
CAS1438-35-3
Synonyms4-pentylphenol
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3
InChIKeyZNPSUQQXTRRSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylphenol (CAS 1438-35-3) Technical Baseline and Core Specifications


4-Pentylphenol (4-n-amylphenol, CAS 14938-35-3) is a para-substituted alkylphenol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . As a member of the linear alkylphenol series, it comprises a phenol ring bearing a five-carbon n-pentyl chain at the para position. Commercially, it is supplied as a solid (melting point 22-25 °C) with a density of 0.960 g/mL at 20 °C and is characterized by a logP (octanol-water partition coefficient) of 3.12, indicating moderate lipophilicity . The compound is recognized for its role as a key intermediate in the synthesis of nematic liquid crystals and has been studied for its endocrine-modulating properties and aquatic toxicity profile [1][2].

4-Pentylphenol Procurement: Why Alkyl Chain Length Dictates Functional Performance


Alkylphenols are not functionally interchangeable; the length of the para-alkyl substituent fundamentally alters a compound's physicochemical properties and biological activity [1]. In the context of endocrine disruption, estrogenic potency varies non-monotonically with alkyl chain length, with 4-pentylphenol exhibiting a distinct activity profile compared to both shorter-chain analogs (e.g., 4-butylphenol) and longer-chain analogs (e.g., 4-octylphenol) [2]. In materials science, the precise alkyl chain length governs liquid crystalline phase behavior, thermal stability, and dielectric anisotropy, directly impacting the performance of the final display material [3]. Therefore, substituting 4-pentylphenol with a cheaper or more readily available analog of different chain length risks both failed biological assays and suboptimal material properties, undermining reproducibility and product quality.

4-Pentylphenol Evidence Guide: Comparative Performance Data for Informed Sourcing


Endocrine Disruption Potency: 4-Pentylphenol Exhibits Intermediate Estrogenic Activity Relative to Longer-Chain Analogs

In a comparative in vivo uterotrophic assay in ovariectomized Sprague-Dawley rats, 4-pentylphenol demonstrated a threshold for CaBP-9K mRNA expression induction at a dose of 400 mg/kg/d [1]. This contrasts with the more potent 4-tert-octylphenol, which induced expression at doses as low as 50 mg/kg/d, and 4-nonylphenol, which showed effects at 200 mg/kg/d. In the in vitro MCF-7 cell proliferation (E-screen) assay, 4-pentylphenol exhibited estrogenic activity only at higher concentrations, with the most potent analogs (4-tert-octylphenol and 4-nonylphenol) producing detectable effects at 1 and 10 μM, respectively [1]. This intermediate potency profile defines a specific niche for 4-pentylphenol in EDC research, where it serves as a model compound with moderate but detectable estrogenic activity.

Endocrinology Toxicology Environmental Chemistry

Aquatic Toxicity Profile: 4-Pentylphenol Demonstrates Lower Acute Toxicity to Fish Than Predicted by LogP Trends

The 96-hour acute toxicity of 4-pentylphenol to guppy (Poecilia reticulata) was experimentally determined as a pLC50 of 2.12 log(L/mmol) [1]. This value positions it as moderately toxic, but notably, it does not strictly follow the linear logP-toxicity correlation observed across the alkylphenol series. The experimental value is lower than QSAR predictions based solely on hydrophobicity, suggesting that factors beyond passive membrane partitioning contribute to its toxicodynamic profile. In comparison, a 40-hour Tetrahymena pyriformis assay yielded a pIGC50 of 1.58 log(L/mmol), indicating a consistent, moderate toxicity profile across species [1]. For procurement decisions in ecotoxicology studies or environmental fate assessments, this specific, validated data point is essential for accurate hazard characterization.

Ecotoxicology QSAR Environmental Risk Assessment

Liquid Crystal Intermediate Specificity: The C5 Alkyl Chain Optimizes Nematic Phase Properties

4-Pentylphenol is a critical precursor for the synthesis of substituted phenylcyclohexane liquid crystals, a class of compounds that form the basis of modern LCD technology [1]. In a seminal patent (US4130502A), 4-pentylphenol is specifically employed to synthesize 4-(trans-4-alkylcyclohexyl)phenol derivatives, which exhibit nematic mesophases with a clearing point of 75-85 °C and low viscosity [2]. The five-carbon pentyl chain provides an optimal balance: it is sufficiently long to induce mesophase formation and lower the melting point, yet short enough to maintain low viscosity and fast electro-optical response times. Analogs with shorter chains (e.g., 4-butylphenol) often fail to form stable nematic phases, while those with longer chains (e.g., 4-hexylphenol) can increase viscosity and raise the clearing point beyond the desired operational range [2]. This chain-length specificity makes 4-pentylphenol the preferred starting material for a wide range of commercial liquid crystal mixtures.

Liquid Crystals Materials Science Display Technology

Purity Benchmarking: 4-Pentylphenol (≥98.0% GC) Delivers Higher Assay than Common Technical Grade Analogs

Commercial sourcing of 4-pentylphenol from major suppliers (e.g., Sigma-Aldrich) provides a product with a guaranteed minimum purity of ≥98.0% as determined by gas chromatography (GC) . This high purity level is critical for reproducible synthesis and accurate bioassay results. In contrast, many industrial-grade alkylphenols, particularly nonylphenol and octylphenol mixtures, are supplied as technical grade products containing branched isomers and oligomers that can significantly confound experimental outcomes. For 4-hexylphenol, comparable high-purity material is also available (≥98.0% by HPLC), but the baseline purity for 4-pentylphenol is consistently high across suppliers, reducing the risk of introducing unknown impurities into sensitive chemical reactions . Procuring a product with a defined, high assay value minimizes variability in downstream applications, from liquid crystal synthesis to toxicological assessments.

Analytical Chemistry Quality Control Synthesis

Physical Property Comparison: 4-Pentylphenol's Density Differentiates It from Its Hexyl Homolog

The physical properties of 4-pentylphenol are distinct from its closest homolog, 4-hexylphenol, due to the difference in alkyl chain length. At 20 °C, 4-pentylphenol has a density of 0.960 g/mL and a melting point of 22-25 °C, existing as a solid at room temperature . In contrast, 4-hexylphenol has a reported density of approximately 1.0 g/cm³ and a melting point of 32 °C . The lower density and melting point of 4-pentylphenol are a direct consequence of its shorter alkyl chain, which reduces intermolecular van der Waals forces and packing efficiency. These differences are not trivial; they impact handling, solubility in various solvents, and the compound's behavior in melt-phase reactions. For process engineers and formulation scientists, these specific values dictate equipment selection, storage conditions, and the feasibility of using the compound in certain solvent systems.

Physical Chemistry Process Engineering Formulation

4-Pentylphenol: Validated Application Scenarios Based on Comparative Evidence


Liquid Crystal Synthesis: Core Building Block for Phenylcyclohexane Nematics

4-Pentylphenol is the precursor of choice for synthesizing 4-(trans-4-alkylcyclohexyl)phenol derivatives, which are fundamental components of nematic liquid crystal mixtures used in LCDs [1]. The specific C5 chain length yields derivatives with a clearing point in the optimal 75-85 °C range and low viscosity, enabling fast switching speeds in display applications. The use of high-purity (≥98.0% GC) starting material is critical to avoid impurities that can disrupt mesophase formation and degrade device performance . Substituting with other alkylphenols alters the thermal and dielectric properties, potentially rendering the final mixture unsuitable for its intended application.

Endocrine Disruption Research: Defined Moderate-Potency Xenoestrogen Reference

In studies of environmental endocrine disruptors (EDCs), 4-pentylphenol serves as a valuable reference compound with moderate estrogenic activity [1]. Its in vivo potency, requiring a dose of 400 mg/kg/d to induce CaBP-9K mRNA in the rat uterotrophic assay, places it between the weak activity of shorter-chain alkylphenols and the strong activity of 4-tert-octylphenol and 4-nonylphenol. This intermediate profile makes it an ideal model for investigating structure-activity relationships and for calibrating in vitro and in vivo assays. Sourcing a high-purity compound is essential to avoid confounding effects from contaminants that may possess their own estrogenic activity .

Aquatic Ecotoxicology Testing: Validated Reference Toxicant with Experimental Data

4-Pentylphenol, with its experimentally determined pLC50 of 2.12 for guppy and pIGC50 of 1.58 for Tetrahymena, provides a robust, data-rich reference toxicant for aquatic ecotoxicology studies [1]. Its toxicity profile, which deviates from simple logP-based predictions, makes it a useful tool for investigating mechanisms of toxic action and for validating QSAR models. The availability of this precise experimental data reduces the uncertainty associated with using purely predicted values, supporting more reliable environmental hazard assessments and regulatory compliance testing.

Specialty Polymer Synthesis: Tailored Hydrophobicity and Thermal Properties

The incorporation of 4-pentylphenol into polymer backbones modifies the material's hydrophobicity and thermal properties in a predictable, quantifiable manner [1]. The five-carbon alkyl chain provides a specific balance of flexibility and steric bulk, which can be leveraged to tune glass transition temperatures and water contact angles. This contrasts with the use of shorter or longer alkylphenols, which would yield different degrees of plasticization and hydrophobicity. The high purity (≥98.0% GC) of commercial 4-pentylphenol ensures that the resulting polymer properties are reproducible and not compromised by reactive impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pentylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.